(3-Bromo-4-chlorophenyl)methanethiol
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Overview
Description
(3-Bromo-4-chlorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrClS It is characterized by the presence of a bromine atom at the third position, a chlorine atom at the fourth position, and a methanethiol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-chlorophenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to achieve the bromomethylation of thiols . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of bromomethylation and the use of efficient reagents like paraformaldehyde and HBr/AcOH can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-chlorophenyl)methanethiol undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and other nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylmethanethiols.
Oxidation: Products include disulfides.
Reduction: Products include thiolates.
Coupling: Products include biaryl compounds.
Scientific Research Applications
(3-Bromo-4-chlorophenyl)methanethiol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3-Bromo-4-chlorophenyl)methanethiol involves its reactivity as a nucleophile and electrophile. The thiol group can participate in nucleophilic substitution reactions, while the bromine and chlorine atoms can act as leaving groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which enhance its electrophilicity .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-chlorophenyl)methane: Lacks the thiol group, making it less reactive in nucleophilic substitution reactions.
(3-Bromo-4-chlorophenyl)ethanethiol: Contains an ethyl group instead of a methyl group, which can affect its reactivity and steric properties.
(3-Bromo-4-chlorophenyl)methanol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
Uniqueness
(3-Bromo-4-chlorophenyl)methanethiol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a thiol group. This combination of functional groups provides a versatile reactivity profile, making it valuable in various chemical transformations and applications .
Properties
Molecular Formula |
C7H6BrClS |
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Molecular Weight |
237.55 g/mol |
IUPAC Name |
(3-bromo-4-chlorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrClS/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 |
InChI Key |
XBIKNJDKTWNVNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS)Br)Cl |
Origin of Product |
United States |
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